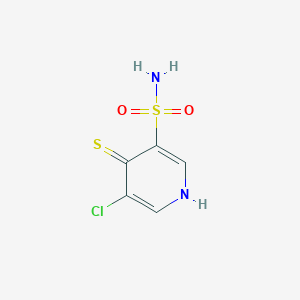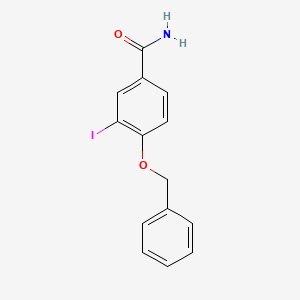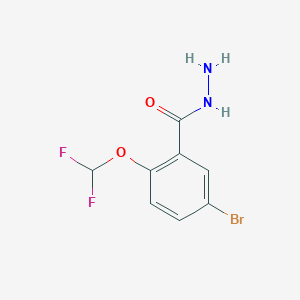
5-Bromo-2-(difluoromethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H6BrF2N2O2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)benzohydrazide typically involves the reaction of 5-Bromo-2-(difluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzohydrazides.
Oxidation Reactions: Formation of corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Formation of reduced hydrazide derivatives.
Condensation Reactions: Formation of Schiff bases or hydrazones.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzohydrazide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)benzoic acid
- 5-Bromo-2-(difluoromethoxy)benzaldehyde
- 5-Bromo-2-(difluoromethoxy)benzonitrile
Uniqueness
5-Bromo-2-(difluoromethoxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the presence of the hydrazide group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7BrF2N2O2 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H7BrF2N2O2/c9-4-1-2-6(15-8(10)11)5(3-4)7(14)13-12/h1-3,8H,12H2,(H,13,14) |
InChI Key |
OBHFGGRBRYLVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



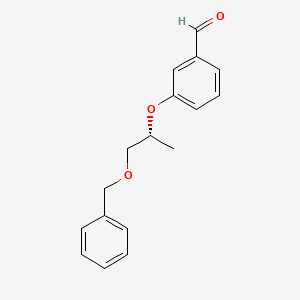
![1'-Methyl-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B12998926.png)
![2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)

![2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B12998950.png)
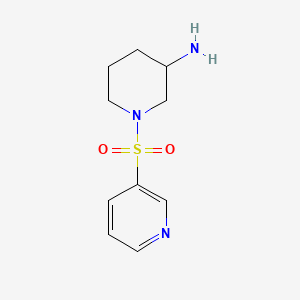
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
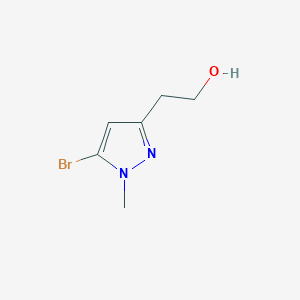
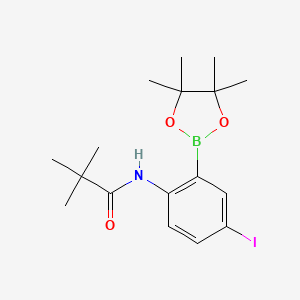
![(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
